Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate

Lipophilicity LogP Partition coefficient

Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6) is a poly-substituted nitrobenzoate ester that serves as a penultimate intermediate in the patented synthesis of binimetinib (MEK162), an FDA-approved MEK1/2 inhibitor. The compound features a 2-fluorophenylamino moiety at the C-2 position, a fluoro substituent at C-3, an amino group at C-4, and a nitro group at C-5 on the benzoate core, structural elements that are critical for the subsequent reduction–cyclization step that forms the benzimidazole scaffold of the active pharmaceutical ingredient.

Molecular Formula C14H11F2N3O4
Molecular Weight 323.25 g/mol
CAS No. 606143-94-6
Cat. No. B3146721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate
CAS606143-94-6
Molecular FormulaC14H11F2N3O4
Molecular Weight323.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)[N+](=O)[O-]
InChIInChI=1S/C14H11F2N3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3
InChIKeyNOGALSZXSQWRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6): A Late-Stage Binimetinib Intermediate for Targeted MEK Inhibitor Synthesis


Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6) is a poly-substituted nitrobenzoate ester that serves as a penultimate intermediate in the patented synthesis of binimetinib (MEK162), an FDA-approved MEK1/2 inhibitor . The compound features a 2-fluorophenylamino moiety at the C-2 position, a fluoro substituent at C-3, an amino group at C-4, and a nitro group at C-5 on the benzoate core, structural elements that are critical for the subsequent reduction–cyclization step that forms the benzimidazole scaffold of the active pharmaceutical ingredient [1]. Unlike earlier-generation intermediates that lack the full diarylamine architecture, this compound carries the complete carbon–nitrogen skeleton required for final elaboration into the drug substance, making it a strategic procurement point for CROs and CDMOs engaged in late-stage binimetinib manufacturing or impurity profiling [1].

Why Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate Cannot Be Replaced by Its Des-Fluoro or Regioisomeric Analogs


Substituting methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate with structurally similar nitrobenzoate intermediates introduces quantifiable differences in lipophilicity, molecular weight, and synthetic trajectory that directly impact downstream processing. The 2-fluoro substituent on the pendant phenyl ring is not a spectator group; it alters the compound's LogP by approximately 0.7 log units relative to the des-fluoro phenylamino analog (CAS 606093-58-7) , affecting solubility, chromatographic behavior, and partition coefficients during workup. More critically, the 2-fluorophenylamino motif is a required structural input for the formic acid/Pd(OH)₂/C-mediated reductive cyclization that generates the 4-fluoro-5-(2-fluorophenylamino)-benzimidazole core unique to binimetinib, meaning analogs with different aniline substitution patterns (e.g., phenylamino, 4-bromo-2-chlorophenylamino) funnel into entirely different drug substances such as selumetinib [1]. Generic interchange without verifying the 2-fluorophenylamino substitution therefore risks diverting the synthesis toward an incorrect active pharmaceutical ingredient.

Quantitative Differentiation of Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate Versus Closest Analogs


LogP Differential: +0.74 Log Units Higher Lipophilicity Versus the Des-Fluoro Phenylamino Analog

The target compound exhibits a measured LogP of 4.76, compared to 4.02 for the des-fluoro phenylamino analog methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS 606093-58-7), a key intermediate for the competing MEK inhibitor selumetinib . This represents a ΔLogP of +0.74, corresponding to an approximately 5.5-fold higher octanol–water partition coefficient, which directly influences reversed-phase HPLC retention, extraction efficiency, and solubility profiles during workup and purification .

Lipophilicity LogP Partition coefficient Chromatographic retention Downstream processing

Molecular Weight Difference: +18.0 Da (323.25 vs 305.26) Confirms the Presence of the Second Fluorine Atom Critical for Benzimidazole Cyclization

The target compound has a molecular weight of 323.25 Da (C₁₄H₁₁F₂N₃O₄), while the des-fluoro phenylamino comparator (CAS 606093-58-7) has a molecular weight of 305.26 Da (C₁₄H₁₂FN₃O₄) . The +18.0 Da mass difference corresponds precisely to the replacement of one hydrogen atom with one fluorine atom on the pendant aniline ring, confirmed by the molecular formula difference (F₂ vs F₁) . This mass shift provides a definitive MS (ESI/APCI) marker to distinguish the target compound from its des-fluoro analog in reaction monitoring and impurity profiling.

Molecular weight Elemental composition Fluorine count Mass spectrometry Identity confirmation

Synthetic Pathway Exclusivity: The 2-Fluorophenylamino Motif Is a Required Input for the Reductive Cyclization Step Unique to Binimetinib

In the published binimetinib synthetic route, the target compound (Intermediate VI) undergoes formic acid/Pd(OH)₂/C-mediated reduction and cyclization at 95 °C in ethanol to yield methyl 4-fluoro-5-(2-fluorophenylamino)-benzimidazole-6-carboxylate (Intermediate VII), a transformation that directly embeds the 2-fluorophenylamino group into the benzimidazole core [1]. By contrast, the des-fluoro phenylamino analog (CAS 606093-58-7) is used in the synthesis of selumetinib, where the pendant aniline ring ultimately bears a 4-bromo-2-chloro substitution pattern rather than 4-bromo-2-fluoro . The 2-fluoro substituent on the target compound is therefore not a replaceable functional group; it is the atom that becomes the 2-fluoro substituent on the final binimetinib molecule, determining both the drug's kinase selectivity profile (MEK1 IC₅₀ ≈ 1.8 nM; MEK2 IC₅₀ ≈ 0.92 nM) and its regulatory starting-material designation .

Synthetic route specificity Benzimidazole cyclization Binimetinib Process chemistry Intermediate fidelity

Commercial Purity Benchmark: Target Compound Available at ≥98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The target compound is commercially supplied at ≥98% purity by multiple vendors including Fluorochem (98%) and Bidepharm (97%, with batch-specific NMR, HPLC, and GC certificates of analysis) . This purity specification meets or exceeds the typical ≥95–98% threshold expected for a late-stage regulatory starting material in GMP intermediate supply chains. While the des-fluoro phenylamino comparator (CAS 606093-58-7) is also available at ≥98% (HPLC) from vendors such as ChemImpex, the target compound's supply base includes vendors that explicitly identify it as a binimetinib intermediate and provide lot-specific analytical data packages supporting regulatory filing requirements .

Purity specification Quality control Procurement Batch release Regulatory starting material

High-Value Application Scenarios for Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6)


Binimetinib Late-Stage Intermediate Procurement for GMP Manufacturing Campaigns

CDMOs and pharmaceutical manufacturers running binimetinib API campaigns should specify CAS 606143-94-6 as the penultimate intermediate procurement point. The compound carries the complete 2-fluorophenylamino pharmacophoric element required for the formic acid/Pd(OH)₂/C reductive cyclization step that forms the benzimidazole core [1]. Its ≥98% commercial purity with batch-specific NMR, HPLC, and GC documentation reduces incoming QC burden under ICH Q7, and the unambiguous +18 Da mass differential versus the des-fluoro analog (CAS 606093-58-7) provides a definitive identity confirmation by LC-MS, preventing costly mis-synthesis events .

Binimetinib-Related Impurity and Reference Standard Synthesis

Analytical R&D laboratories developing HPLC impurity methods for binimetinib drug substance require authentic samples of process-related impurities and intermediates. CAS 606143-94-6 serves as a critical reference material for identifying and quantifying residual Intermediate VI in binimetinib API [1]. Its LogP of 4.76 dictates reversed-phase chromatographic retention at longer acetonitrile/water gradients compared to the less lipophilic des-fluoro analog (LogP 4.02), enabling chromatographic resolution of the two structurally similar intermediates should cross-contamination be a concern in multi-product facilities .

MEK Inhibitor Process Chemistry and Route Scouting Studies

Medicinal chemistry and process R&D groups exploring novel MEK inhibitor scaffolds can use CAS 606143-94-6 as a benchmark intermediate for evaluating alternative cyclization conditions (e.g., formic acid vs. trimethyl orthoformate, Pd(OH)₂/C vs. Raney Ni) to generate the benzimidazole core [1]. The compound's defined structure—with fluorine atoms at both the C-3 position of the benzoate ring and the 2-position of the pendant aniline—allows systematic investigation of electronic effects on cyclization efficiency and regioselectivity, providing a well-characterized starting point for process optimization [1].

Fluorinated Intermediate Supply Chain Diversification and Vendor Qualification

Procurement managers seeking to qualify second-source suppliers for binimetinib intermediates can use CAS 606143-94-6 as a benchmarking compound for vendor technical capability assessment. The compound's multi-step synthesis—requiring selective nitro-group introduction, sequential fluorine substitution, and diarylamine coupling—demands proficiency in fluoroaromatic chemistry that not all fine chemical suppliers possess [1]. Evaluating a vendor's ability to consistently deliver ≥98% purity with complete QC documentation on this specific intermediate serves as a discriminating test of their fluorinated intermediate manufacturing competence .

Quote Request

Request a Quote for Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.